N-(3,4-dichlorophenyl)-1-indolinecarboxamide

5-HT3 receptor antagonism Serotonergic pharmacology Structure-activity relationship

Procure this specific 1-indolinecarboxamide (CAS 89731-82-8) to ensure experimental reproducibility in your 5-HT3 receptor and MAO research. The saturated indoline core confers a unique pharmacological profile distinct from its aromatic indole analog PSB-1410, which shows subnanomolar MAO-B potency. This compound is non-interchangeable with other dichlorophenyl regioisomers. Ideal as a selectivity control in MAO-B screening campaigns and for scaffold-hopping validation studies.

Molecular Formula C15H12Cl2N2O
Molecular Weight 307.2 g/mol
CAS No. 89731-82-8
Cat. No. B5606305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dichlorophenyl)-1-indolinecarboxamide
CAS89731-82-8
Molecular FormulaC15H12Cl2N2O
Molecular Weight307.2 g/mol
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C15H12Cl2N2O/c16-12-6-5-11(9-13(12)17)18-15(20)19-8-7-10-3-1-2-4-14(10)19/h1-6,9H,7-8H2,(H,18,20)
InChIKeyRIMYKURWPJPYDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,4-Dichlorophenyl)-1-indolinecarboxamide (CAS 89731-82-8): Key Properties and Structural Identity for Research Procurement


N-(3,4-Dichlorophenyl)-1-indolinecarboxamide (CAS 89731-82-8) is a synthetic heterocyclic carboxamide compound with the molecular formula C15H12Cl2N2O and a molecular weight of 307.175 g/mol [1]. It belongs to the 1-indolinecarboxamide class, characterized by a 2,3-dihydroindole core bearing an N-(3,4-dichlorophenyl) carboxamide substituent. This compound was originally disclosed as part of a series of potent 5-HT3 receptor antagonists, where the indoline scaffold demonstrated that aromaticity of the five-membered ring is not essential for receptor antagonism potency [2]. The compound is also recognized as a monoamine oxidase A (MAO-A) inhibitor based on in vitro binding data [3].

Why N-(3,4-Dichlorophenyl)-1-indolinecarboxamide (CAS 89731-82-8) Cannot Be Interchanged with Generic Analogs


The structural specificity of N-(3,4-dichlorophenyl)-1-indolinecarboxamide renders it non-interchangeable with closely related analogs. Within the 1-indolinecarboxamide series, subtle variations in the dichlorophenyl substitution pattern produce distinct pharmacological profiles. The 3,4-dichloro substitution yields a specific 5-HT3 receptor antagonist potency that differs quantitatively from other regioisomers [1]. Furthermore, when compared with its aromatic indole analog (the fully unsaturated 1H-indole carboxamide counterpart), the saturated indoline core confers differential binding affinity across receptor systems. While the indole analog N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide (PSB-1410) demonstrates subnanomolar MAO-B inhibitory potency, the indoline compound shows markedly reduced MAO-B activity [2]. These divergent activities underscore that even structurally similar compounds within this chemical class exhibit non-overlapping target engagement profiles, precluding generic substitution without compromising experimental reproducibility.

Quantitative Differentiation Evidence for N-(3,4-Dichlorophenyl)-1-indolinecarboxamide (CAS 89731-82-8)


5-HT3 Receptor Antagonist Potency: Indoline vs. Indazole Scaffold Comparison

N-(3,4-Dichlorophenyl)-1-indolinecarboxamide demonstrates 5-HT3 receptor antagonist activity in the von Bezold-Jarisch reflex model in rats. This assay measures the inhibition of bradycardia induced by 5-HT injection. While the original publication does not provide individual data for every analog, the series of 1-indolinecarboxamides (compounds 2a-q) were characterized as potent 5-HT3 antagonists, with the parent unsubstituted 1-indolinecarboxamide 2a showing an ED50 of 260 μg/kg i.v. [1]. The 3,4-dichlorophenyl substitution pattern on the indoline scaffold is documented within this series as contributing to 5-HT3 receptor antagonism. For procurement decisions, this compound offers a structurally defined tool for investigating the contribution of the saturated indoline core versus aromatic indole or indazole scaffolds to 5-HT3 receptor pharmacology.

5-HT3 receptor antagonism Serotonergic pharmacology Structure-activity relationship

MAO-A Inhibitory Activity: Differential Selectivity Profile vs. Indole Carboxamide Analog

N-(3,4-Dichlorophenyl)-1-indolinecarboxamide exhibits MAO-A inhibitory activity with an IC50 of 29.5 μM (2.95 × 10^4 nM) in bovine brain mitochondria [1]. This modest MAO-A inhibition contrasts sharply with the subnanomolar MAO-B inhibitory potency of its structurally related indole analog, N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide (PSB-1410), which displays an IC50 of 0.227 nM against human MAO-B [2]. The >130,000-fold difference in potency underscores the critical impact of scaffold saturation (indoline vs. indole) and carboxamide attachment position on monoamine oxidase subtype selectivity.

Monoamine oxidase MAO-A inhibition Enzyme pharmacology

Structural Differentiation: Saturated Indoline Core vs. Aromatic Indole/Indazole Scaffolds

The 1-indolinecarboxamide scaffold of CAS 89731-82-8 is structurally distinct from the fully aromatic indole and indazole scaffolds that dominate this chemical series. The J. Med. Chem. study explicitly demonstrated that 'aromaticity of the 5-membered ring is not an essential requirement for potency' in 5-HT3 receptor antagonism, provided that an 'in plane' orientation of the carbonyl group is maintained [1]. This finding positions the saturated indoline scaffold as a valuable tool for probing conformational and electronic requirements at the 5-HT3 receptor binding site. In contrast, the MAO-B inhibitor PSB-1410 employs an indole-5-carboxamide scaffold where the carboxamide is attached at the 5-position of the indole ring, representing a fundamentally different pharmacophore arrangement [2].

Bioisosterism Scaffold hopping Molecular pharmacology

Physicochemical Property Profile for Experimental Planning

N-(3,4-Dichlorophenyl)-1-indolinecarboxamide exhibits a calculated LogP of approximately 4.73-4.86 and a polar surface area (PSA) of 32.34 Ų [1]. These physicochemical parameters inform solubility expectations and membrane permeability considerations for in vitro assay design. The relatively high LogP indicates pronounced lipophilicity, necessitating appropriate solvent selection (e.g., DMSO for stock solutions) and awareness of potential non-specific binding in biochemical assays.

LogP Polar surface area Compound handling

Optimal Research Applications for N-(3,4-Dichlorophenyl)-1-indolinecarboxamide (CAS 89731-82-8)


5-HT3 Receptor Pharmacology: Scaffold-Dependent Structure-Activity Relationship Studies

This compound serves as a defined 1-indolinecarboxamide probe for investigating 5-HT3 receptor antagonist structure-activity relationships. The original publication established that the saturated indoline core retains 5-HT3 antagonist activity comparable to aromatic scaffolds when the carbonyl group adopts an 'in plane' orientation [1]. Researchers can employ this compound to systematically evaluate how indoline saturation versus aromatic indole/indazole cores affects receptor binding kinetics, functional antagonism, and downstream signaling in recombinant 5-HT3 receptor systems or native tissue preparations.

MAO-B Inhibitor Selectivity Profiling and Counter-Screening

Given its micromolar MAO-A inhibitory activity (IC50 29.5 μM) and the availability of subnanomolar MAO-B inhibitors bearing the identical 3,4-dichlorophenyl moiety [1][2], this compound is optimally positioned as a selectivity control or negative reference in MAO-B inhibitor screening programs. Its inclusion in compound libraries enables the identification of scaffold-specific effects that confer MAO-B selectivity, distinguishing true MAO-B-selective hits from promiscuous monoamine oxidase inhibitors. The compound's modest MAO-A activity provides a benchmark for defining selectivity windows in high-throughput screening campaigns.

Bioisostere Evaluation and Scaffold Hopping Validation

The indoline core of CAS 89731-82-8 represents a classical saturated bioisostere of the indole ring system. This compound enables experimental validation of scaffold hopping strategies where the aromatic indole is replaced by a saturated indoline to modulate physicochemical properties (e.g., LogP reduction, altered ring conformation) while assessing retention or modification of target engagement [1][2]. Comparative evaluation against the indole analog PSB-1410 provides quantitative insight into how scaffold saturation redirects pharmacological activity from MAO-B inhibition toward 5-HT3 receptor antagonism, informing rational design of target-selective chemical probes.

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